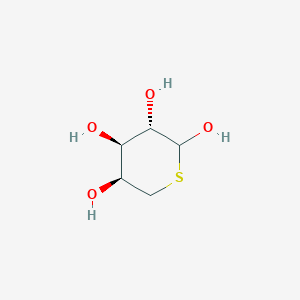
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a pyrazole derivative that is structurally similar to other compounds that have been found to have pharmacological properties.
Applications De Recherche Scientifique
Fragment-Based Lead Discovery
Research has identified analogs of pyrazole derivatives as novel, low molecular weight inhibitors of protein kinase B (PKB), leveraging fragment-based screening techniques. These studies demonstrate the utility of such compounds in the rapid development of potent and ligand-efficient analogs through structure-based design, supported by protein-ligand structure determinations. This application underscores the potential of pyrazole derivatives in therapeutic interventions targeting PKB, a critical player in cellular pathways related to cancer and other diseases (Saxty et al., 2007).
Supramolecular Chemistry and Host-Guest Interactions
Studies on pyrazole ester derivatives have explored their affinity and stability towards acetone molecules, evidenced by NMR and cyclic voltammetric titration. These investigations highlight the compound's role as a receptor for acetone, facilitated by specific intermolecular interactions such as hydrogen bonding and C-H⋯π interactions. Such findings have implications for the design of new molecular recognition systems and sensors (Tewari et al., 2014).
Structural and Spectral Investigations
Research combining experimental and theoretical studies has been conducted on biologically important pyrazole-4-carboxylic acid derivatives. These studies encompass synthetic routes, characterization through NMR and FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Theoretical investigations such as density functional theory (DFT) calculations provide insights into the molecule's electronic structure, including HOMO-LUMO energy levels. This comprehensive approach aids in understanding the structural, electronic, and thermal properties of pyrazole derivatives, relevant for their application in various biological and chemical contexts (Viveka et al., 2016).
Antimicrobial Agent Development
The design and synthesis of pyrazole derivatives have been pursued for their potential as antimicrobial agents. By employing strategies such as the Vilsmeier–Haack reaction approach, researchers have developed compounds exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This line of research opens avenues for the development of new therapeutic agents against various bacterial and fungal infections (Bhat et al., 2016).
Novel Synthesis Approaches
Innovative synthetic methodologies for pyrazoles, featuring functionalized side chains and varied substituents, demonstrate the versatility of these compounds in organic synthesis. Such methods facilitate the preparation of pyrazoles with specific functional groups, enabling their application in the development of ligands for metal coordination, highlighting their utility in catalysis and material science (Grotjahn et al., 2002).
Propriétés
IUPAC Name |
5-methyl-1-phenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-3-9-20-12-10(2)19(11-7-5-4-6-8-11)18-13(12)14(15,16)17/h1,4-8H,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFPZEWUWAICHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758188.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2758191.png)


![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758195.png)
![6-Chloro-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2758198.png)
![Methyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2758199.png)
![N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2758200.png)
![8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2758201.png)
![N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2758204.png)
![1-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-cyclohexylpyrazine-2,3-dione](/img/structure/B2758205.png)

![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide](/img/structure/B2758209.png)